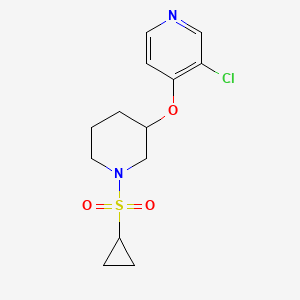

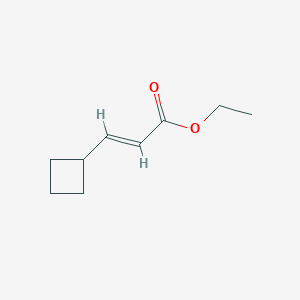

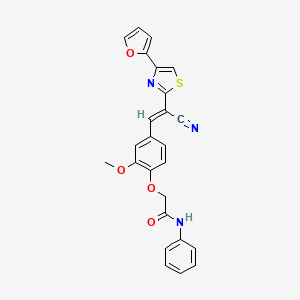

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((2R,3S)-2-(4-Fluorophenyl)tetrahydrofuran-3-yl)methanamine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects and has been investigated for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection.

科学的研究の応用

Neurokinin-1 Receptor Antagonist Applications

One significant application of this compound is as a neurokinin-1 (NK1) receptor antagonist. A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high-affinity, orally active NK1 receptor antagonist with potential efficacy in treating emesis and depression. This compound demonstrates significant solubility in water (>100 mg/mL), indicating its suitability for both intravenous and oral clinical administration (Harrison et al., 2001).

Antiosteoclast Activity

Another research direction involves exploring the antiosteoclast activity of derivatives related to the core structure of the compound. Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, derived from a process involving (±)-piperidin-2-yl-methanamine, have shown moderate to high antiosteoclast and osteoblast activity. This discovery points towards potential applications in treating bone disorders by inhibiting osteoclast activity and promoting osteoblast function (Reddy et al., 2012).

Serotonin Receptor Modulation

Further research has explored novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives exhibit robust antidepressant-like activity by preferentially activating ERK1/2 phosphorylation pathways, suggesting their potential use in developing new antidepressant drugs. The findings highlight the compound's relevance in neuropharmacology, especially for conditions related to serotonin receptor dysregulation (Sniecikowska et al., 2019).

特性

IUPAC Name |

[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11;/h1-4,9,11H,5-7,13H2;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYUIBVYMWINPP-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CN)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1CN)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)

![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)